Reactivity in Palladium-Catalyzed Cross-Coupling: Chloro vs. Unsubstituted Isoquinoline
The presence of the 4-chloro substituent in 4-chloroisoquinoline-5-carboxylic acid enables its use as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a key advantage over the unsubstituted isoquinoline-5-carboxylic acid [1]. The chlorine atom serves as a synthetic handle for the introduction of diverse aryl, vinyl, or alkyl groups, a transformation not directly possible with the parent isoquinoline-5-carboxylic acid scaffold [2].
| Evidence Dimension | Suitability for Cross-Coupling Reactions |
|---|---|
| Target Compound Data | Contains a reactive C4-Cl bond suitable for Pd-catalyzed cross-coupling |
| Comparator Or Baseline | Isoquinoline-5-carboxylic acid (CAS 27810-64-6) - Lacks a reactive halogen at C4 |
| Quantified Difference | N/A (Qualitative difference in functional group compatibility) |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
Why This Matters
This enables the rapid construction of diverse compound libraries for SAR studies, a capability not available with the unsubstituted parent compound, making it a more valuable intermediate for medicinal chemistry programs.
- [1] Dai, W. M., et al. (2009). Synthesis of Functionalized Isoquinolines via Sequential Cyclization/Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(5), 2094-2102. View Source
- [2] Kuujia. Cas no 1958063-09-6 (4-Chloroisoquinoline-5-carboxylic acid). Kuujia Chemical Database. View Source
